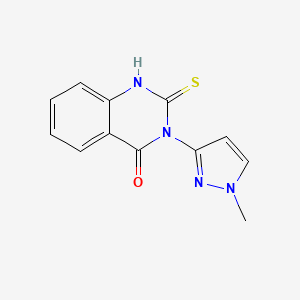
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a quinazolinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The synthesis, mechanism of action, and biochemical and physiological effects of this compound have been extensively studied to explore its potential as a drug candidate.
作用机制
The mechanism of action of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one is complex and involves multiple pathways. The anti-inflammatory activity of this compound is mediated through the inhibition of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines. The anticancer activity of this compound is mediated through the induction of apoptosis and inhibition of cell proliferation by targeting various signaling pathways, including PI3K/Akt and MAPK. The antimicrobial activity of this compound is mediated through the disruption of the bacterial cell membrane and inhibition of fungal cell wall synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one have been studied in various in vitro and in vivo models. This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising drug candidate. It has also been shown to exhibit good bioavailability and pharmacokinetic properties, indicating its potential for clinical use.
实验室实验的优点和局限性
The advantages of using 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments include its potent biological activity, low toxicity, and good selectivity towards cancer cells. However, the limitations of using this compound include its complex mechanism of action and the need for further studies to explore its potential as a drug candidate.
未来方向
There are several future directions for the research on 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one. These include:
1. Further studies to explore the mechanism of action of this compound and its potential as a drug candidate.
2. Development of novel synthetic methods for the production of this compound with improved yield and purity.
3. Investigation of the potential of this compound in combination therapy with other anticancer drugs.
4. Exploration of the potential of this compound in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
5. Development of formulations for the clinical use of this compound, including dosage forms and delivery systems.
In conclusion, 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one is a promising compound with potential therapeutic applications in the field of medicinal chemistry. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and further research is needed to explore its potential as a drug candidate.
合成方法
The synthesis of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various methods, including the reaction of 3-amino-2-methylpyrazole with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a thiol reagent. This reaction results in the formation of the target compound with high yield and purity. Other methods, such as the reaction of 3-amino-2-methylpyrazole with 2-chloro-3-(2-hydroxyethyl)quinazolin-4(3H)-one, have also been reported for the synthesis of this compound.
科学研究应用
The potential therapeutic applications of 3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to possess anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi.
属性
IUPAC Name |
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-15-7-6-10(14-15)16-11(17)8-4-2-3-5-9(8)13-12(16)18/h2-7H,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMGLSCUSPVCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylpyrazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)

![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)

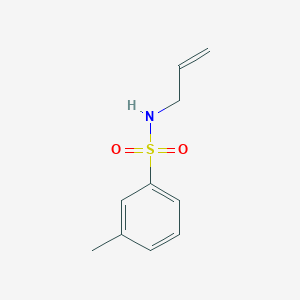


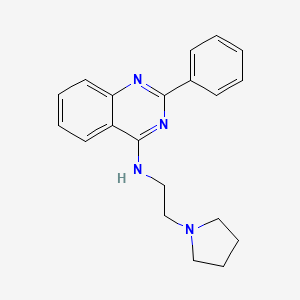
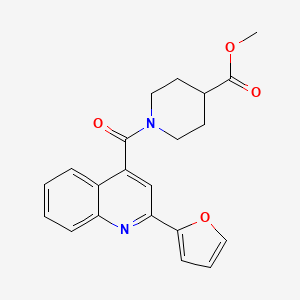
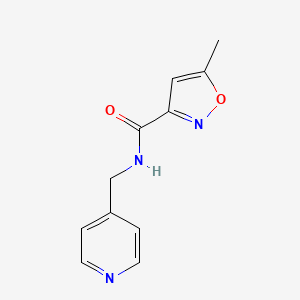
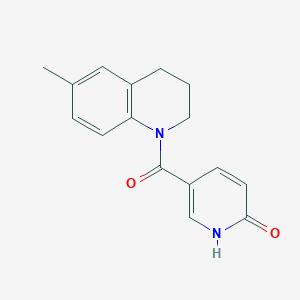
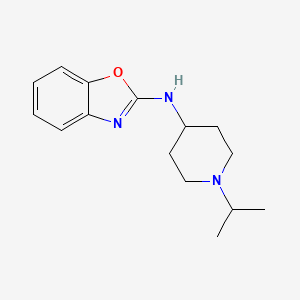
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)